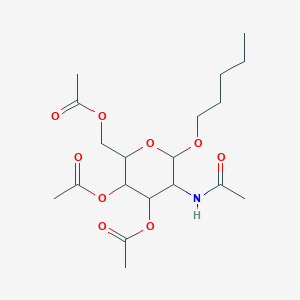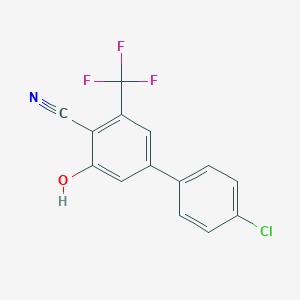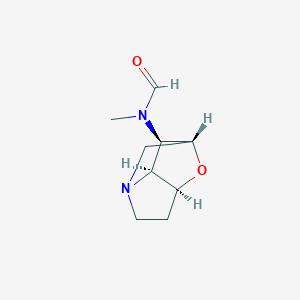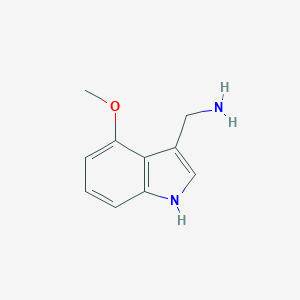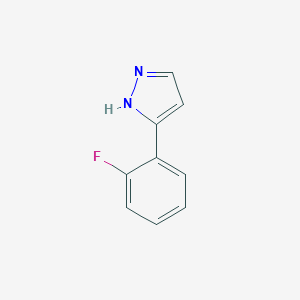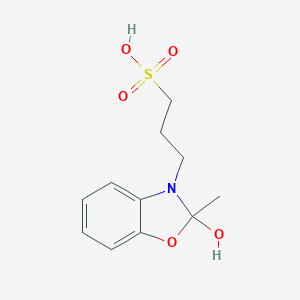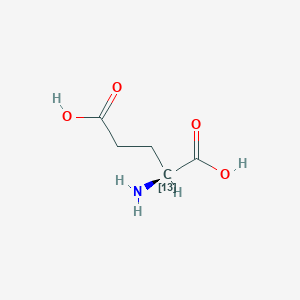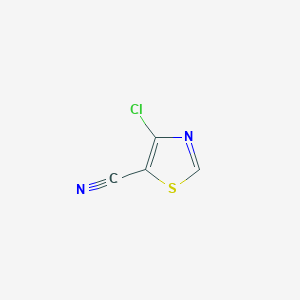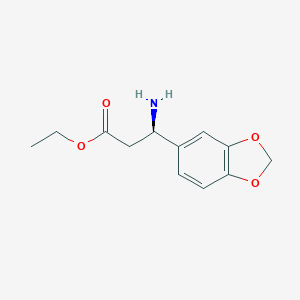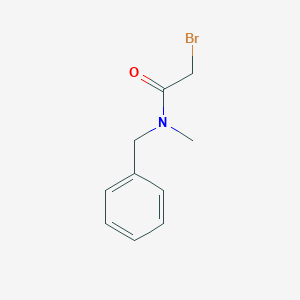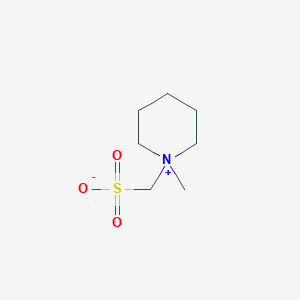
1-Methyl-1-piperidinomethane sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-piperidinomethane sulfonate (also known as PIPES) is a zwitterionic buffering agent that is commonly used in biological research. It is a sulfonic acid derivative and is often used as a substitute for other buffering agents such as Tris or HEPES. PIPES has a pKa of 7.5, which makes it useful for buffering at physiological pH levels.
Mecanismo De Acción
PIPES acts as a buffering agent by accepting or donating protons in order to maintain a constant pH level. This mechanism is important in biological systems, as many enzymes and proteins are sensitive to changes in pH.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PIPES as a buffering agent is its ability to maintain a constant pH level at physiological pH values. It is also less likely to interfere with biological processes than other buffering agents such as Tris or HEPES. However, PIPES has a lower buffering capacity than some other buffering agents, which can limit its use in certain experiments.
Direcciones Futuras
1. Investigating the use of PIPES in drug delivery systems.
2. Studying the effect of PIPES on protein stability and folding.
3. Developing new methods for synthesizing PIPES.
4. Investigating the use of PIPES in the purification of recombinant proteins.
5. Studying the effect of PIPES on cell signaling pathways.
Métodos De Síntesis
PIPES can be synthesized using a variety of methods, but the most common method involves the reaction of piperidine with formaldehyde and sulfamic acid. This reaction results in the formation of PIPES and water.
Aplicaciones Científicas De Investigación
PIPES is commonly used as a buffering agent in biological research. It is often used in cell culture media, protein purification, and enzyme assays. PIPES is particularly useful in experiments that require a constant pH level, such as electrophoresis.
Propiedades
Número CAS |
146747-59-3 |
|---|---|
Nombre del producto |
1-Methyl-1-piperidinomethane sulfonate |
Fórmula molecular |
C7H14NO3S- |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
(1-methylpiperidin-1-ium-1-yl)methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 |
Clave InChI |
TWDHLLGVNBEMIS-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CS(=O)(=O)[O-] |
SMILES canónico |
C[N+]1(CCCCC1)CS(=O)(=O)[O-] |
Sinónimos |
1-methyl-1-piperidinomethane sulfonate MPMS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




